4-Acetoxyaminoquinoline
Description
Historical Perspectives and Foundational Research on Quinoline (B57606) Derivatives
Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.gov This discovery marked the beginning of extensive research into a class of compounds that would prove to be of immense importance in medicinal chemistry and material science. nih.govorientjchem.orgecorfan.org Structurally, quinoline consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.orgnoveltyjournals.com
Early research in the late 19th and early 20th centuries focused on the synthesis of quinoline derivatives. Several classic methods were developed, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses, which allowed for the creation of a wide variety of substituted quinolines. ecorfan.orgrsc.org These synthetic advancements were crucial, as they opened the door to exploring the diverse properties of this chemical family.
The pharmacological potential of quinoline derivatives became evident with the use of quinine, an alkaloid extracted from cinchona bark, as an effective anti-malarial agent. nih.gov This discovery spurred the development of synthetic anti-malarial drugs like chloroquine (B1663885) and primaquine. nih.gov Over the decades, the quinoline scaffold has been identified as a "privileged structure" in drug discovery, leading to the development of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govorientjchem.org The versatility of the quinoline ring system allows for functionalization at various positions, greatly influencing the resulting compound's pharmacological activity. orientjchem.org
Table 1: Key Milestones in Quinoline Research
| Year | Discovery/Development | Significance |
|---|---|---|
| 1834 | Quinoline first isolated from coal tar by F. F. Runge. nih.gov | Marked the discovery of the basic quinoline scaffold. |
| 1842 | Quinoline extracted from the alkaloid cinchonine. rsc.org | Confirmed a natural source of the quinoline structure. |
| 1883 | Friedländer synthesis developed. ecorfan.org | Provided a versatile method for synthesizing substituted quinolines. |
| 1887 | Conrad-Limpach synthesis described. ecorfan.org | Became a key method for preparing quinolones, precursors to many pharmaceuticals. |
| 1940s | Development of synthetic anti-malarials like chloroquine. nih.gov | Demonstrated the power of synthetic chemistry to create potent drugs based on the quinoline core. |
Role of 4-Acetoxyaminoquinoline as a Research Probe in Mechanistic Studies
This compound is a key reactive metabolite of the well-known carcinogen 4-nitroquinoline (B1605747) 1-oxide (4-NQO). nih.gov While 4-NQO itself is a pro-carcinogen, its biological activity is dependent on its metabolic activation to electrophilic intermediates that can directly interact with cellular macromolecules. The final active metabolite is often considered to be this compound-1-oxide (Ac-4-HAQO), a highly reactive electrophile. aacrjournals.orgfrontiersin.orgnih.gov However, this compound (Ac-4-HAQ), which is formed from the hydrolysis of a related intermediate, is also a significant compound studied for its carcinogenic properties and its ability to bind to DNA, albeit through a potential reactivation pathway. nih.gov
In molecular biology and toxicology, this compound and its N-oxide derivative serve as critical research probes to investigate the precise mechanisms of chemical carcinogenesis. nih.govnih.gov Their primary role in mechanistic studies is to model the ultimate carcinogenic species of 4-NQO, allowing researchers to study its interaction with DNA in a controlled manner, both in vitro and in vivo. nih.govoup.com
The use of these compounds has been instrumental in elucidating how 4-NQO induces mutations. Research has shown that the electrophilic metabolites of 4-NQO, such as Ac-4-HAQO, react with nucleophilic sites on DNA bases, forming stable covalent adducts. aacrjournals.orgfrontiersin.orgresearchgate.net These adducts distort the DNA helix, interfere with DNA replication and transcription, and if not repaired, can lead to mutations and the initiation of cancer. aacrjournals.orgresearchgate.net Specifically, studies using these probes have identified the primary targets on DNA as the guanine (B1146940) and adenine (B156593) bases. aacrjournals.orgnih.gov
Table 2: DNA Adducts Formed by the Reactive Metabolite of 4-NQO (Ac-4-HAQO)
| DNA Base | Site of Adduct Formation | Type of Adduct | Reference |
|---|---|---|---|
| Guanine | C8 position | C8-dG-AQO | aacrjournals.orgresearchgate.net |
| Guanine | N2 position | N2-dG-AQO | aacrjournals.orgresearchgate.net |
| Adenine | N6 position | N6-dA-AQO | aacrjournals.orgnih.gov |
By studying the formation and repair of these specific adducts, scientists have gained significant insight into DNA repair pathways and the molecular basis of chemical mutagenesis. nih.govoup.com For example, research has shown that the reactivity of Ac-4-HAQO is influenced by DNA structure, showing a higher reactivity with supercoiled DNA and a lack of reactivity with Z-DNA conformations. nih.gov
Conceptual Frameworks for Understanding Electrophilic Chemical-Biomacromolecule Interactions
The interaction between an electrophilic chemical like this compound (or its ultimate carcinogenic form, Ac-4-HAQO) and a biological macromolecule like DNA is governed by fundamental principles of chemical reactivity. Electrophiles are electron-deficient species that are attracted to electron-rich centers in other molecules, known as nucleophiles. In biological systems, proteins and nucleic acids are rich in nucleophilic sites, making them prime targets for electrophilic attack. acs.org
The conceptual framework for these interactions involves several key ideas:
Electrophilicity and Nucleophilicity : The core of the interaction is the reaction between the electrophilic center of the chemical and a nucleophilic site on the biomacromolecule. For Ac-4-HAQO, the reactive species is a nitrenium ion or a related electrophile that readily attacks the nitrogen and carbon atoms in the purine (B94841) bases of DNA. aacrjournals.orgresearchgate.net
Bioactivation : Many foreign compounds (xenobiotics) are not intrinsically reactive but are converted into electrophiles by metabolic enzymes, a process known as bioactivation. aacrjournals.orgfrontiersin.org 4-NQO is a classic example, being metabolized to the highly reactive Ac-4-HAQO, which can then covalently bind to DNA. nih.gov
Covalent Bonding : Unlike non-covalent interactions (such as hydrogen bonds or van der Waals forces) which are transient, the reaction of a strong electrophile with a nucleophile results in the formation of a stable covalent bond. acs.orgrsc.org This irreversible modification of a biomacromolecule, such as the formation of a DNA adduct, can have significant biological consequences, including mutagenicity. researchgate.net
Proximity-Enabled Reactivity : Recent advancements have highlighted the concept of proximity-enabled chemistry. nih.gov In this model, initial non-covalent binding between a chemical and a biomacromolecule brings a latent reactive group into close proximity with its target. This proximity facilitates a highly specific covalent reaction that might not occur otherwise. acs.org This framework helps explain the high degree of specificity seen in some chemical-biomacromolecule interactions.
Table 3: Principles of Electrophile-Biomacromolecule Interactions
| Concept | Description | Relevance to this compound |
|---|---|---|
| Electrophile | A chemical species that accepts a pair of electrons to form a covalent bond. | The reactive metabolite, Ac-4-HAQO, is a potent electrophile. aacrjournals.org |
| Nucleophile | A chemical species that donates an electron pair to form a covalent bond. | N7, C8, and N2 positions of guanine and N1, N3, and N6 of adenine in DNA are key nucleophilic sites. aacrjournals.orgnih.gov |
| Bioactivation | Metabolic conversion of a less reactive compound into a more reactive (electrophilic) one. | 4-NQO is bioactivated to Ac-4-HAQO to exert its carcinogenic effect. frontiersin.orgnih.gov |
| Covalent Adduct | The product formed when a chemical covalently binds to a biological macromolecule. | Formation of guanine and adenine adducts by Ac-4-HAQO is a critical step in its mutagenicity. nih.govresearchgate.net |
Understanding these conceptual frameworks is essential for predicting the toxicity of chemicals, designing safer chemicals, and developing therapeutic agents that can selectively target specific biomolecules. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(quinolin-4-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-13-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVVTNYYIPMEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32654-59-4 | |
| Record name | 4-Acetoxyaminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Reactivity Studies
Chemical Synthesis Pathways of 4-Acetoxyaminoquinoline and its Precursors
The synthesis of this compound is intrinsically linked to its highly studied precursor, 4-nitroquinoline (B1605747) 1-oxide (4-NQO). The pathways involve metabolic activation steps or targeted chemical synthesis to produce the final compound and its derivatives.
Derivation from 4-Nitroquinoline 1-Oxide (4-NQO) and Related Compounds
4-Nitroquinoline 1-oxide (4-NQO) is a well-known mutagenic and carcinogenic compound that serves as the primary starting point for the generation of several reactive metabolites, including this compound derivatives. wikipedia.org The metabolic activation of 4-NQO is a multi-step process. The initial step involves the reduction of the nitro group to form the intermediate 4-hydroxyaminoquinoline 1-oxide (4-HAQO). wikipedia.org This reduction is a critical activation step.
Following the formation of 4-HAQO, further metabolic processes, including enzymatic acetylation, lead to the generation of this compound-1-oxide (Ac-4-HAQO). aacrjournals.orgfrontiersin.orgnih.gov This O-acetylated derivative is considered the ultimate carcinogenic metabolite of 4-NQO, exhibiting high reactivity towards cellular macromolecules. aacrjournals.org
The synthesis of this compound itself (without the 1-oxide) has been described through the hydrolysis of a diacetylated precursor, 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline (B231120). This precursor is also derived from the metabolic pathway of 4-NQO.
Metabolic Activation Pathway of 4-NQO
| Precursor | Intermediate/Product | Description |
|---|---|---|
| 4-Nitroquinoline 1-Oxide (4-NQO) | 4-Hydroxyaminoquinoline 1-Oxide (4-HAQO) | Enzymatic reduction of the nitro group. |
| 4-Hydroxyaminoquinoline 1-Oxide (4-HAQO) | This compound-1-oxide (Ac-4-HAQO) | O-acetylation; considered the ultimate carcinogen. |
| 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline | This compound | Formed via hydrolysis. |
Hydrolytic Formation Mechanisms
This compound can be formed through the hydrolysis of its diacetylated precursor, 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline. This reaction proceeds via a reduction mechanism that involves the cleavage of the N1-O bond of the quinoline (B57606) N-oxide. The stability and products of hydrolysis can be influenced by factors such as pH. For instance, the hydrolysis of related quinoline derivatives under acidic conditions (pH < 2) has been shown to yield 4-(hydroxyamino)quinoline 1-oxide, indicating that reaction conditions are critical in determining the final product structure.
Synthetic Routes to Radiolabeled Analogues for Mechanistic Tracing
To trace the metabolic fate and understand the mechanistic details of this compound and its precursors, radiolabeled analogues are essential tools. moravek.com The synthesis of these labeled compounds involves incorporating isotopes such as Carbon-14 ([14C]) or Tritium ([3H]) into the molecular structure. wuxiapptec.com
There are several general strategies for the synthesis of radiolabeled quinoline derivatives:
Labeling the Quinoline Ring: A common approach is to synthesize the quinoline ring system using a commercially available radiolabeled precursor. For example, starting with a [14C]-labeled p-nitroaniline could be used to construct the [14C]-quinoline core.
Labeling a Functional Group: Alternatively, the radiolabel can be introduced in one of the functional groups. For this compound, this could be achieved by using [14C]- or [3H]-labeled acetic anhydride (B1165640) during the acetylation step of a hydroxylamino precursor. This would place the label on the acetoxy group.
The choice of labeling position is crucial and depends on the specific goals of the study, particularly whether the fate of the quinoline backbone or the acetyl group is of primary interest. moravek.commoravek.com The synthesis is typically designed to introduce the radiolabel as late as possible in the synthetic sequence to maximize radiochemical yield and specific activity. moravek.commoravek.com While specific documented syntheses for radiolabeled this compound are not detailed in readily available literature, these established principles of radiochemistry would guide its preparation. moravek.comwuxiapptec.commoravek.com
Characterization of Reactive Species Involved in Biological Interactions
The biological activity of this compound is mediated by highly reactive intermediates that are formed in situ. These species are responsible for the compound's ability to interact with and damage cellular macromolecules like DNA.
Identification of this compound-1-oxide as a Highly Reactive Intermediate
This compound-1-oxide (Ac-4-HAQO) is widely recognized as a highly reactive intermediate derived from the metabolic activation of 4-NQO. frontiersin.orgnih.gov It is often referred to as a model "ultimate carcinogen" because it can directly react with biological nucleophiles without further metabolic activation. aacrjournals.org The high reactivity of Ac-4-HAQO is attributed to the acetoxy group being a good leaving group, which facilitates the formation of covalent adducts with DNA. aacrjournals.orgfrontiersin.org Research has shown that Ac-4-HAQO reacts with DNA to form stable quinolone monoadducts, primarily at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593). aacrjournals.orgnih.gov
DNA Adducts Formed by Ac-4-HAQO
| Nucleobase | Position of Adduct Formation |
|---|---|
| Guanine | C8 and N2 |
| Adenine | N6 |
Elucidation of Nitrenium Ion Formation and Reactivity
The formation of a nitrenium ion is a key mechanistic step that explains the high electrophilicity and reactivity of this compound derivatives. A nitrenium ion is a reactive nitrogen-based intermediate with a positive charge. In the case of this compound-1-oxide, the loss of the acetate (B1210297) ion (CH₃COO⁻) from the acetoxyamino group leads to the formation of a highly electrophilic quinolylnitrenium ion.
This nitrenium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases, leading to the formation of the covalent adducts mentioned previously. The positive charge on the nitrenium ion can be delocalized across the quinoline ring system, which contributes to its stability and reactivity. The solvolysis of related N-acetoxyarylamines is known to proceed through such nitrenium ion intermediates. This mechanism is central to the DNA-damaging effects of many aromatic amine carcinogens.
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | Ac-4-HAQ |
| This compound-1-oxide | Ac-4-HAQO |
| 4-Hydroxyaminoquinoline 1-oxide | 4-HAQO |
| 4-Nitroquinoline 1-oxide | 4-NQO |
| 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline | diAc-4-HAQO |
| Acetic anhydride | - |
| Adenine | - |
| Guanine | - |
| p-Nitroaniline | - |
Molecular Mechanisms of Dna Interaction and Adduct Formation
Covalent Adduction to Deoxyribonucleic Acid (DNA)
4-Acetoxyaminoquinoline 1-oxide is a potent electrophile that forms covalent bonds with nucleophilic sites on DNA bases. oup.com This process, known as adduction, results in the formation of several distinct quinoline-purine adducts. nih.gov The reaction of Ac-4-HAQO with DNA leads to the formation of three main stable adducts, which have been extensively characterized. aacrjournals.orgoup.com In addition to these stable adducts, the interaction can also lead to the formation of apurinic/apyrimidinic (AP) sites and single-strand breaks in the DNA. oup.comnih.gov
Specificity of Purine (B94841) Base Adduction
Experimental evidence demonstrates that Ac-4-HAQO preferentially forms adducts with the purine bases, guanine (B1146940) and adenine (B156593). nih.govnih.govaacrjournals.org Three primary adducts have been identified and structurally characterized following the in vitro reaction of Ac-4-HAQO with DNA. aacrjournals.org These adducts involve the covalent linkage of the 4-aminoquinoline (B48711) 1-oxide moiety to specific nitrogen or carbon atoms on the purine rings. aacrjournals.org The relative distribution of these adducts can be influenced by the local DNA sequence and conformation. oup.comresearchgate.net
One of the major adducts formed is N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide. aacrjournals.orgnih.govaacrjournals.org This adduct results from the covalent bonding of the quinoline (B57606) derivative to the C8 position of the guanine base. aacrjournals.org The formation of this particular adduct has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance. aacrjournals.org In certain DNA conformations, such as relaxed DNA, this adduct can account for a significant portion of the total adducts formed. oup.com For instance, in reactions with nicked plasmid DNA, the N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide adduct constituted approximately 25% of the total stable DNA base adducts. mit.edu
The most abundant adduct formed in the reaction between Ac-4-HAQO and DNA is typically 3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide. aacrjournals.orgoup.com This adduct involves the linkage of the carcinogen to the exocyclic N2 amino group of guanine. aacrjournals.org Its structure has been unequivocally identified using spectroscopic methods. aacrjournals.org Under standard conditions with relaxed DNA, this N2-guanine adduct can represent about 50% of the total quinoline-DNA base adducts. oup.com However, its proportion can change significantly with alterations in DNA supercoiling. oup.commit.edu
Ac-4-HAQO also reacts with adenine bases, though generally to a lesser extent than with guanine. oup.comaacrjournals.org This reaction yields 3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide, where the quinoline moiety is attached to the N6 position of the adenine ring. aacrjournals.org The structure of this adduct has also been confirmed by mass spectroscopy and nuclear magnetic resonance. aacrjournals.org In relaxed plasmid DNA, this adenine adduct accounts for approximately 10% of the total stable adducts formed. oup.commit.edu
Table 1: Major DNA Adducts of this compound 1-oxide
| Adduct Name | Target Base and Position | Typical Percentage in Relaxed DNA |
|---|---|---|
| 3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide | Deoxyguanosine (N2) | 50% oup.commit.edu |
| N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide | Deoxyguanosine (C8) | 25% oup.commit.edu |
N-(deoxyguanosin-N2-yl)-4-aminoquinoline Adduct Formation
Stereochemical Aspects of Adduct Formation
The formation of DNA adducts by this compound 1-oxide can result in stereoisomers, depending on the orientation of the quinoline ring relative to the DNA helix. While the primary structures of the main adducts are well-established, the specific stereochemical configurations and their influence on DNA structure and repair are areas of ongoing investigation. The spatial arrangement of the bulky quinoline moiety can cause significant distortions in the DNA double helix, which is a critical factor in the recognition and processing of these lesions by cellular repair machinery.
Influence of DNA Conformation and Dynamics on Adduction
The efficiency and specificity of DNA adduction by Ac-4-HAQO are not uniform and are significantly influenced by the local and global conformation of the DNA molecule. oup.comresearchgate.net The tertiary structure, or supercoiling, of DNA plays a critical role in its reactivity. oup.com Negatively supercoiled DNA is approximately twice as susceptible to modification by Ac-4-HAQO as relaxed or singly-nicked DNA. oup.commit.edu
Furthermore, the distribution of the different types of adducts is also dependent on DNA topology. oup.com For instance, in negatively supercoiled DNA, the proportion of the 3-(deoxyguanosin-N2-yl) adduct increases to about 80%, while the N-(deoxyguanosin-C8-yl) and 3-(deoxyadenosin-N6-yl) adducts decrease to 15% and 5%, respectively. oup.commit.edu This indicates that the conformational stress of supercoiling alters the accessibility or reactivity of the different nucleophilic sites on the purine bases. oup.com
The secondary structure of DNA also has a profound effect. The formation of the N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide adduct is about 3.5 times greater in denatured, single-stranded DNA than in native, double-stranded DNA. oup.com Moreover, Ac-4-HAQO shows differential reactivity towards alternative DNA structures like Z-DNA. Studies have shown that Ac-4-HAQO does not react with guanine residues within a Z-DNA conformation. researchgate.net However, a hyperreactivity is observed at the junctions between the canonical B-DNA and the left-handed Z-DNA forms. researchgate.net This suggests that such transitional regions represent particularly vulnerable sites for adduction. researchgate.netmit.edu
Table 2: Influence of DNA Conformation on Adduct Distribution
| DNA Conformation | 3-(dG-N2)-AQO | N-(dG-C8)-AQO | 3-(dA-N6)-AQO |
|---|---|---|---|
| Relaxed/Nicked Plasmid DNA | ~50% | ~25% | ~10% |
Effects of DNA Supercoiling Density on Adduct Spectrum and Quantity
The three-dimensional structure of DNA plays a significant role in its interaction with chemical agents, including the carcinogenic compound this compound 1-oxide (Ac-4-HAQO). The degree of DNA supercoiling, a fundamental aspect of its tertiary structure, has been shown to influence both the quantity and the specific types of DNA adducts formed by Ac-4-HAQO. researchgate.net
Research has demonstrated that the reactivity of plasmid DNA with Ac-4-HAQO is dependent on its conformational state. researchgate.net Negatively supercoiled DNA is approximately twice as susceptible to modification by Ac-4-HAQO compared to its relaxed, singly-nicked counterpart. researchgate.netmit.edu The reactivity decreases as the superhelical tension is reduced. researchgate.net This increased susceptibility of negatively supercoiled DNA is attributed to the enhanced binding of intercalating molecules, a category to which Ac-4-HAQO's interactions are similar. mit.edu
Table 1: Effect of DNA Supercoiling on this compound 1-oxide Adduct Distribution
| DNA Conformation | 3-(deoxyguanosin-N2-yl)-4-aminoquinoline-1-oxide | N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide | 3-(deoxyadenosin-N6-yl)-4-aminoquinoline-1-oxide |
|---|---|---|---|
| Nicked Plasmid | 50% | 25% | 10% |
| Negatively Supercoiled Plasmid | 80% | 15% | 5% |
Data sourced from studies on pAT153 plasmid DNA. mit.edu
Reactivity with Specific DNA Secondary Structures (e.g., Z-DNA, B-Z Junctions)
The interaction of this compound 1-oxide (Ac-4-HAQO) with DNA is highly sensitive to the local secondary structure of the double helix. Notably, Ac-4-HAQO exhibits a distinct lack of reactivity with guanine residues located within a left-handed Z-DNA conformation. researchgate.netnih.gov This has been demonstrated in studies using plasmid DNA containing a (dC-dG)16 sequence, which can adopt a Z-DNA structure under conditions of high negative supercoiling. researchgate.netnih.gov
In stark contrast to its inertness towards Z-DNA, Ac-4-HAQO displays hyperreactivity at the junctions between B-DNA and Z-DNA (B-Z junctions). researchgate.netmit.edunih.gov These transitional regions are recognized as high-affinity sites for DNA damage by Ac-4-HAQO. mit.edu Research has shown a 2.5-fold increase in DNA adduction at B-Z junctions compared to relaxed DNA of the same sequence. mit.edu This hyperreactivity is a characteristic feature of B-Z junctions, which are also susceptible to other DNA-interactive agents. researchgate.net The structural peculiarities of B-Z junctions, which can involve base extrusion and single-stranded regions, are thought to contribute to this enhanced reactivity. researchgate.net
The preferential formation of Ac-4-HAQO adducts at B-Z junctions has implications for understanding the cellular response to this carcinogen. For instance, the hypersensitivity of cells from individuals with Werner syndrome to 4-nitroquinoline-1-oxide (4-NQO), the parent compound of Ac-4-HAQO, has been linked to the formation of adducts at these junctions. researchgate.net The data suggest that Ac-4-HAQO can serve as a probe for the polymorphism of DNA at the nucleotide level, highlighting the importance of DNA secondary structure in determining the sites of chemical damage. researchgate.netnih.gov
Perturbations of DNA Tertiary Structure by Adducts (e.g., Duplex Unwinding)
The extent of DNA unwinding is dependent on the superhelical state of the DNA molecule. For negatively supercoiled DNA, the average unwinding angle per stable Ac-4-HAQO adduct has been determined to be -15.1 degrees. nih.govresearchgate.net In contrast, for positively supercoiled topoisomers, the unwinding angle is significantly smaller, at -6.5 degrees per adduct. nih.govresearchgate.net
Table 2: DNA Duplex Unwinding by this compound 1-oxide Adducts
| DNA Supercoiling State | Average Unwinding Angle per Adduct |
|---|---|
| Negatively Supercoiled | -15.1° ± 1.5° |
| Positively Supercoiled | -6.5° ± 1.4° |
Data obtained using the agarose (B213101) gel electrophoresis band-shift method. nih.govresearchgate.net
Formation of DNA Strand Breaks and DNA-Protein Crosslinks
Mechanisms of Single-Strand Break Induction
The interaction of this compound 1-oxide (Ac-4-HAQO) with DNA can lead to the formation of single-strand breaks (SSBs). researchgate.net This process is linked to the formation of unstable adducts. researchgate.net While Ac-4-HAQO forms several stable adducts with DNA bases, it also generates adducts that are not stable and can lead to the cleavage of the DNA backbone. researchgate.net
The formation of apurinic/apyrimidinic (AP) sites is a key intermediate step in the induction of single-strand breaks by Ac-4-HAQO. researchgate.net The unstable adducts can spontaneously depurinate, leaving behind an AP site. researchgate.net These sites are labile and can undergo spontaneous or enzyme-mediated cleavage of the phosphodiester backbone, resulting in a single-strand break. This process of DNA modification by Ac-4-HAQO, leading to the formation of AP sites and subsequent strand scissions, has been observed in in vitro studies with plasmid DNA. researchgate.net The degree of supercoiling of the DNA can also influence the formation of these unstable adducts and, consequently, the frequency of single-strand breaks. researchgate.net
Mechanisms of Double-Strand Break Induction
While the primary DNA damage induced by many chemical agents consists of base adducts and single-strand breaks, these lesions can be converted into more severe double-strand breaks (DSBs). plos.orgnih.gov DSBs can arise when a replication fork encounters a single-strand break or a bulky adduct that stalls its progression. nih.gov In the context of this compound 1-oxide (Ac-4-HAQO), the formation of adducts and single-strand breaks creates the potential for subsequent DSB formation, particularly in actively replicating cells.
The processing of closely opposed single-strand lesions on opposite DNA strands can also lead to a DSB. nih.gov Although direct evidence detailing the specific mechanisms of DSB induction by Ac-4-HAQO is not extensively elaborated in the provided search results, the formation of both stable adducts and single-strand breaks by this compound establishes the prerequisite lesions that are known to be precursors to DSBs through cellular processing, such as DNA replication and repair. researchgate.netnih.govnih.gov The repair of DSBs is crucial for cell survival and is primarily handled by two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govwikipedia.org
Oxidative DNA Lesions Induced by this compound-Related Pathways
The metabolic activation of quinoline derivatives, such as 4-nitroquinoline (B1605747) 1-oxide (4-NQO), leads to the formation of highly reactive intermediates, including this compound 1-oxide. These compounds are potent inducers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.netwikipedia.org This oxidative stress is a key driver in the formation of various DNA lesions, contributing significantly to the compound's genotoxicity. The resulting damage includes the oxidation of DNA bases and the generation of secondary reactive molecules from lipid peroxidation, which can also form adducts with DNA.
Mechanisms of 8-Hydroxyguanine (B145757) Lesion Formation
One of the most significant and well-studied oxidative DNA lesions resulting from exposure to this compound and its precursors is 8-hydroxyguanine (8-OH-Gua), also commonly referred to as 8-oxo-7,8-dihydroguanine (8-oxoGua). nih.govd-nb.info Guanine is particularly susceptible to oxidation due to its low redox potential compared to other DNA bases. The formation of 8-OH-Gua is a critical event, as it is a promutagenic lesion that can lead to G:C to T:A transversions if not repaired before DNA replication. researchgate.net
Research has elucidated two primary, and likely interconnected, pathways through which this compound-related compounds induce the formation of 8-OH-Gua:
Direct Oxidation by Reactive Oxygen Species (ROS): The metabolism of 4-NQO to its reactive intermediates is a potent source of cellular ROS. nih.gov Studies have demonstrated that treatment with 4-NQO leads to the detectable production of superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). nih.govtandfonline.comoup.com These ROS can directly attack the DNA bases. The hydroxyl radical, in particular, can attack the C8 position of guanine, leading to the formation of a C8-OH-adduct radical. qdu.edu.cnnih.gov Subsequent oxidation of this radical intermediate results in the stable 8-OH-Gua lesion. qdu.edu.cnnih.gov The importance of this pathway is underscored by findings that the presence of ROS scavengers, such as catalase (which degrades H₂O₂), can significantly reduce the levels of 8-OH-Gua formation following 4-NQO exposure. tandfonline.comsemanticscholar.org
Oxidation of Pre-existing DNA Adducts: The ultimate carcinogenic metabolite, an activated ester of 4-hydroxyaminoquinoline 1-oxide (4-HAQO) such as this compound 1-oxide, is highly electrophilic and reacts with DNA to form stable covalent adducts. While these adducts are themselves genotoxic, it has been proposed that they can also serve as precursors to oxidative lesions. wikipedia.orgnih.gov The stable quinolone monoadducts, particularly those at the C8 position of guanine (dGuo-C8-AQO), can undergo subsequent oxidation to form 8-OH-Gua. wikipedia.orgnih.gov Another pathway involves the activation of 4-HAQO by seryl-tRNA synthetase, forming a seryl-AMP complex that facilitates the formation of both quinoline-bound adducts and 8-OH-Gua. nih.gov Interestingly, the formation of 8-OH-Gua through this specific chemical pathway was not inhibited by active oxygen scavengers, suggesting a mechanism that may be distinct from or parallel to the free ROS-mediated pathway.
| Formation Pathway | Key Intermediates | Mechanism | Supporting Evidence |
|---|---|---|---|
| Direct ROS Attack | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | Metabolism of 4-NQO generates ROS. The •OH radical attacks the C8 position of guanine, leading to a C8-OH-adduct radical which is then oxidized to 8-OH-Gua. qdu.edu.cnnih.gov | Detection of ROS post-4-NQO treatment; reduction of 8-OH-Gua levels by ROS scavengers like catalase. tandfonline.comoup.comsemanticscholar.org |
| Oxidation of DNA Adducts | This compound 1-oxide, dGuo-C8-AQO, 4-HAQO-seryl-AMP complex | Stable quinolone adducts at guanine-C8 are oxidized to 8-OH-Gua. wikipedia.orgnih.gov Alternatively, activation by seryl-AMP leads to 8-OH-Gua formation. nih.gov | Co-formation of stable adducts and 8-OH-Gua; formation in chemical systems without ROS scavengers. nih.gov |
Other Oxidative Adducts and Their Formation Pathways
Beyond the well-characterized 8-OH-Gua lesion, the oxidative stress induced by the this compound pathway can lead to other forms of oxidative DNA damage. This includes the formation of adducts derived from the breakdown products of peroxidized lipids.
Lipid Peroxidation-Derived DNA Adducts
The intense generation of ROS during the metabolism of 4-NQO not only damages DNA directly but also attacks cellular lipids, particularly polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation (LPO). nih.govtandfonline.com This process generates a variety of reactive aldehydes, which are secondary messengers of oxidative stress and are themselves genotoxic.
One of the major products of lipid peroxidation is malondialdehyde (MDA) . nih.gov MDA is a highly reactive dialdehyde (B1249045) that can react with DNA bases to form exocyclic DNA adducts. Studies have shown a significant increase in the levels of lipid peroxidation and a corresponding increase in MDA-DNA adducts in animals treated with 4-NQO. tandfonline.com The primary and most studied MDA adduct is a pyrimido[1,2-a]purin-10(3H)-one structure formed with deoxyguanosine, commonly known as M₁dG . This adduct is mutagenic and is considered a biomarker of oxidative stress-induced DNA damage. The formation pathway involves the reaction of MDA with the N1 and N² positions of guanine, forming a cyclic adduct.
Another significant product of lipid peroxidation, particularly from the breakdown of omega-6 fatty acids, is 4-hydroxy-2-nonenal (4-HNE) . semanticscholar.org This α,β-unsaturated aldehyde is also highly electrophilic and reacts with DNA to form bulky exocyclic adducts. Treatment with 4-NQO has been shown to increase levels of 4-HNE, indicating that the formation of 4-HNE-derived DNA adducts is a likely consequence of exposure. semanticscholar.org These adducts, such as the 1,N²-etheno-guanine type adducts, can distort the DNA helix and interfere with DNA replication and transcription.
The formation of these lipid-derived adducts represents an indirect, yet significant, pathway of genotoxicity for this compound. The initial metabolic activation and ROS production sets off a cascade of damage, extending from direct DNA oxidation to widespread lipid peroxidation, which in turn generates secondary reactive species that perpetuate DNA damage.
| Adduct Type | Reactive Precursor | Formation Pathway | Significance |
|---|---|---|---|
| Malondialdehyde-DNA Adducts (e.g., M₁dG) | Malondialdehyde (MDA) | 4-NQO-induced ROS cause lipid peroxidation, generating MDA. MDA reacts with deoxyguanosine to form a cyclic M₁dG adduct. | Promutagenic lesion; biomarker for lipid peroxidation-induced DNA damage. |
| 4-Hydroxynonenal-DNA Adducts (e.g., etheno adducts) | 4-Hydroxy-2-nonenal (4-HNE) | Lipid peroxidation induced by 4-NQO generates 4-HNE. semanticscholar.org Electrophilic 4-HNE reacts with DNA bases to form bulky exocyclic adducts. | Helix-distorting, bulky lesions that can block DNA replication and are mutagenic. |
Enzymatic Activation and Metabolic Pathways in Research Systems
Identification of Key Metabolic Enzymes Involved in Activation
The conversion of 4-NQO into its ultimate carcinogenic form involves a critical reductive step followed by esterification. The initial reduction product, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is a proximate carcinogen that requires further activation to exert its full mutagenic potential. aacrjournals.orgoup.com This subsequent activation step culminates in the formation of 4-acetoxyaminoquinoline-1-oxide. aacrjournals.org
Role of Acetyltransferases in this compound-1-oxide Formation
Acetyltransferases are pivotal in the bioactivation of 4-hydroxyaminoquinoline 1-oxide (4-HAQO). jst.go.jpnih.gov Specifically, cytosolic acetyltransferases catalyze the O-acetylation of 4-HAQO, using acetyl-CoA as the acetyl group donor, to produce this compound-1-oxide. aacrjournals.org This ester is highly unstable and serves as an ultimate carcinogen. aacrjournals.orgnih.gov
Beyond classical acetyltransferases, other enzymes with transferase activity have been implicated. Seryl-tRNA synthetase, an aminoacyl-tRNA synthetase, can activate 4-HAQO, particularly in yeast and rat ascites hepatoma cells. jst.go.jpnih.gov This activation is dependent on the presence of L-serine, ATP, and Mg²⁺. jst.go.jp The enzyme facilitates the formation of a reactive seryl-ester of 4-HAQO, which then acts as a potent electrophile. wikipedia.orgoup.com
Table 1: Key Enzymes in the Activation of 4-NQO Metabolites
| Enzyme/Enzyme Class | Precursor Substrate | Product | Role in Pathway | Citations |
|---|---|---|---|---|
| DT-Diaphorase | 4-Nitroquinoline (B1605747) 1-oxide (4-NQO) | 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Initial reductive activation | aacrjournals.orgnih.govoup.com |
| Cytosolic Acetyltransferase | 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | This compound-1-oxide | Final activation to an unstable ester | aacrjournals.orgnih.gov |
| Seryl-tRNA Synthetase | 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Seryl-4HAQO ester | Alternative final activation | wikipedia.orgoup.comjst.go.jpnih.gov |
Other Biotransformation Enzymes and Pathways
The metabolic activation of 4-NQO is initiated by its reduction to 4-HAQO. This two-electron reduction is primarily catalyzed by NAD(P)H:quinone oxidoreductase, commonly known as DT-diaphorase. aacrjournals.orgnih.govaacrjournals.org This enzyme is found in the cytosol of various tissues, including the liver. aacrjournals.orgnih.gov In addition to DT-diaphorase, a dicumarol-resistant NADH-dependent reductase has been identified in mouse liver and lung, which shows a high affinity for 4-NQO. nih.gov Once formed, the highly reactive this compound-1-oxide can non-enzymatically decompose to form a nitrenium ion, the ultimate electrophilic species that readily reacts with cellular macromolecules, most notably DNA, forming stable quinoline (B57606) monoadducts. wikipedia.orgoup.comaacrjournals.org
Comparative Metabolic Studies in Different Experimental Models
The enzymatic pathways leading to the activation of this compound precursors have been elucidated through studies across a range of experimental models, from simple cell-free systems to complex in vivo organisms. These comparative analyses have highlighted both conserved and species-specific aspects of metabolism.
In Vitro Enzyme Systems and Cell-Free Extracts
Cell-free extracts and purified enzyme systems have been indispensable for dissecting the individual steps of the metabolic pathway. Experiments using the 105,000 g supernatant from Chinese hamster cell homogenates demonstrated the conversion of 4-NQO to 4-HAQO in the presence of NADH or NADPH. oup.com This activity was inhibited by dicumarol, a known inhibitor of DT-diaphorase. oup.com Similarly, cytosol fractions from rat liver were shown to contain two distinct protein fractions with diaphorase activity capable of activating 4-NQO. aacrjournals.org The use of purified seryl-tRNA synthetase from baker's yeast has been crucial in confirming its role in activating 4-HAQO, a reaction that requires L-serine and ATP. jst.go.jpoup.com These in vitro assays allow for precise characterization of enzyme function and cofactor requirements away from the complexities of the cellular environment.
In Vivo Model Organisms (e.g., Bacteria, Yeast, Rodents) – Focus on Enzyme Activity and Pathway Elucidation
Studies in whole organisms have provided critical context for the in vitro findings, confirming the biological relevance of these enzymatic pathways.
Bacteria: In Salmonella typhimurium, the ability to convert 4-NQO to the more potent mutagen 4-HAQO is linked to the presence of bacterial diaphorase. aacrjournals.orgaacrjournals.org This metabolic capability is essential for the genotoxicity of 4-NQO in these organisms. aacrjournals.org
Yeast: The yeast Saccharomyces cerevisiae has been a valuable model for studying the activation of 4-NQO metabolites. wikipedia.orgjst.go.jp Research has identified seryl-tRNA synthetase as a key enzyme in the activation of 4-HAQO in yeast. jst.go.jpnih.gov Furthermore, studies in yeast have helped to understand the cellular responses to DNA damage induced by these compounds. wikipedia.orgmdpi.com
Rodents: Rodent models, particularly mice and rats, have been extensively used to study the carcinogenesis of 4-NQO and its metabolites. nih.govnih.govnih.gov These studies have established a clear link between the metabolic activation of 4-NQO in specific tissues, like the oral cavity and esophagus, and tumor development. nih.govresearchgate.net For example, the high concentration of 4-NQO reductase in the tongue and esophagus of mice contributes to their susceptibility to carcinogenesis in these organs. researchgate.net Comparative studies in rats have shown that while the liver takes up more of the compound, the pancreas generates significantly more DNA adducts due to differences in metabolic profiles, highlighting the importance of local enzyme activity in determining organ-specific toxicity. nih.gov
Table 2: Comparative Enzyme Activity in Different Experimental Models
| Experimental Model | Key Activating Enzyme(s) Identified | Pathway Elucidated | Citations |
|---|---|---|---|
| Salmonella typhimurium (Bacteria) | Bacterial Diaphorase | Reduction of 4-NQO to 4-HAQO | aacrjournals.orgaacrjournals.org |
| Saccharomyces cerevisiae (Yeast) | Seryl-tRNA Synthetase | L-serine dependent activation of 4-HAQO | wikipedia.orgjst.go.jpnih.gov |
| Rodents (Rats, Mice) | DT-Diaphorase, Dicumarol-resistant Reductase, Acetyltransferases | Reduction of 4-NQO and subsequent acetylation of 4-HAQO in target tissues like the oral cavity and pancreas. | aacrjournals.orgnih.govnih.govresearchgate.net |
| Chinese Hamster Cells (In Vitro) | DT-Diaphorase | NADPH/NADH dependent reduction of 4-NQO to 4-HAQO. | oup.com |
Kinetic and Mechanistic Analyses of Enzyme-Mediated Activation
The study of enzyme kinetics provides a quantitative understanding of the rates and mechanisms of metabolic activation. du.ac.inwikipedia.org The activation of 4-HAQO through acetylation is a reaction that can be described by Michaelis-Menten kinetics, allowing for the determination of key parameters like Kₘ and Vₘₐₓ. nih.gov For instance, studies on the conjugation of 4-NQO with glutathione (B108866) by liver cytosols from BHA-treated mice showed an increased Vₘₐₓ with little effect on the Kₘ for 4-NQO, which was determined to be around 43 µM. aacrjournals.org
Cellular and Subcellular Responses to Dna Modification
DNA Repair Pathway Recognition and Processing of 4-Acetoxyaminoquinoline Adducts
Upon metabolic activation, this compound covalently binds to DNA, forming several distinct adducts, primarily at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593). nih.gove-century.us The compound also induces oxidative stress, resulting in lesions such as 8-hydroxyguanine (B145757) and single-strand breaks. nih.govnih.gov The cell employs a suite of specialized repair pathways to identify and remove these varied forms of DNA damage.
Nucleotide Excision Repair (NER) is the principal pathway for removing the bulky, helix-distorting adducts generated by this compound. nih.govmolbiolcell.org This pathway is highly versatile, capable of recognizing a wide range of structural anomalies in the DNA rather than specific base modifications. uni-wuerzburg.de The significance of NER in processing this type of damage is underscored by the heightened sensitivity of NER-deficient cells, such as those from individuals with Xeroderma Pigmentosum (XP), to 4NQO. molbiolcell.orgoup.com
The NER process can be broadly divided into two sub-pathways for damage recognition:
Global Genome NER (GG-NER): This pathway surveys the entire genome for bulky lesions. In eukaryotes, the initial recognition is primarily carried out by the XPC protein complex (comprising XPC, RAD23B, and CETN2). nih.govvermeulenlab.com
Transcription-Coupled NER (TC-NER): This pathway specifically targets lesions on the transcribed strand of actively expressed genes, which are detected by a stalled RNA polymerase II. vermeulenlab.com
Following recognition by either sub-pathway, the core NER machinery is assembled at the damage site. In E. coli, the process is initiated by the (A)BC excinuclease, which makes incisions on both sides of the modified base, removing a 12-13 nucleotide oligomer. nih.gov The enzyme incises the 8th phosphodiester bond 5' and the 5th phosphodiester bond 3' to the 4NQO-adducted base. nih.gov The efficiency of this incision can vary from 25% to 75%, depending on the local DNA sequence. nih.gov In eukaryotes, a more complex set of proteins, including the TFIIH helicase, XPA, RPA, and the endonucleases XPG and ERCC1-XPF, work in concert to excise a larger fragment of 24-32 nucleotides containing the lesion. uni-wuerzburg.devermeulenlab.com The resulting gap is then filled by DNA polymerase and sealed by DNA ligase. uni-wuerzburg.de
Table 1: Key Eukaryotic Proteins in Nucleotide Excision Repair (NER)
| Protein/Complex | Function in NER | Sub-Pathway |
| XPC Complex | Initial damage recognition in the bulk of the genome. | GG-NER |
| RNA Polymerase II | Stalls at a lesion on the transcribed strand, initiating repair. | TC-NER |
| CSA, CSB | Proteins required for TC-NER, recruited after RNA Pol II stalls. | TC-NER |
| TFIIH | A multi-subunit complex with helicase activity that unwinds DNA around the lesion for verification. | Both |
| XPA | Verifies the presence of damage and helps position other repair proteins. | Both |
| RPA | A single-strand binding protein that stabilizes the unwound DNA. | Both |
| XPG | Endonuclease that makes the 3' incision. | Both |
| ERCC1-XPF | Endonuclease that makes the 5' incision. | Both |
| DNA Polymerase δ/ε | Synthesizes new DNA to fill the gap. | Both |
| DNA Ligase I/III | Seals the final nick in the repaired strand. | Both |
In addition to forming bulky adducts, this compound's parent compound, 4NQO, generates oxidative DNA damage, most notably 8-hydroxyguanine (8-oxoG), as a consequence of inducing reactive oxygen species. nih.gove-century.usnih.gov These smaller, non-helix-distorting lesions, along with apurinic/apyrimidinic (AP) sites that can arise from adduct instability, are primarily handled by the Base Excision Repair (BER) pathway. nih.govresearchgate.netnih.gov
The BER pathway is initiated by a class of enzymes called DNA glycosylases, each of which is specific for a particular type of damaged base. nih.govsemanticscholar.org For instance, 8-oxoguanine DNA glycosylase (OGG1) recognizes and cleaves the N-glycosylic bond between the 8-oxoG base and the sugar-phosphate backbone, excising the damaged base and leaving an AP site. nih.govscielo.br
This AP site is then processed by an AP endonuclease (such as APE1 in humans), which cleaves the phosphodiester backbone adjacent to the site. semanticscholar.org The subsequent steps can proceed via one of two sub-pathways:
Short-patch BER: A single nucleotide is replaced. DNA polymerase β (Polβ) inserts the correct nucleotide and removes the remaining sugar-phosphate residue. semanticscholar.org
Long-patch BER: Two or more nucleotides are replaced, involving DNA polymerases δ/ε, PCNA, and the flap endonuclease FEN1. semanticscholar.org
Finally, DNA ligase completes the repair by sealing the nick in the DNA backbone. nih.gov
Table 2: Key Enzymes in the Base Excision Repair (BER) Pathway
| Enzyme | Function in BER |
| DNA Glycosylase (e.g., OGG1) | Recognizes and removes a specific damaged base (e.g., 8-oxoG). |
| AP Endonuclease (e.g., APE1) | Cleaves the DNA backbone at the resulting abasic (AP) site. |
| DNA Polymerase β (Polβ) | Fills the single-nucleotide gap and removes the sugar remnant (Short-Patch). |
| DNA Polymerase δ/ε, PCNA | Synthesize a new DNA strand of 2-13 nucleotides (Long-Patch). |
| Flap Endonuclease 1 (FEN1) | Removes the displaced DNA flap (Long-Patch). |
| DNA Ligase I or III | Seals the final nick to complete the repair. |
Transcription-Coupled Repair (TCR) is a specialized sub-pathway of NER that ensures the rapid removal of transcription-blocking lesions from the template strand of actively transcribed genes. molbiolcell.orgnih.gov The process is initiated when an elongating RNA polymerase stalls upon encountering a DNA lesion, such as a bulky this compound adduct. vermeulenlab.com This stalled complex acts as a damage signal, recruiting specific TCR factors. In Bacillus subtilis, the Mfd protein recognizes the stalled polymerase and recruits the NER machinery. nih.gov In human cells, this role is carried out by Cockayne Syndrome proteins A and B (CSA and CSB). molbiolcell.orgvermeulenlab.com Following this initial recognition, the core NER proteins are recruited to excise the lesion as described in the NER section.
Studies on cells from patients with Cockayne Syndrome (CS), which are defective in TCR, show hypersensitivity to certain DNA damaging agents, indicating the importance of this pathway. molbiolcell.org While TCR is critical for repairing many types of bulky lesions, some research has suggested that 4NQO-induced bulky adducts in mammalian cells may be repaired without a significant strand bias, implying that GG-NER might be the more dominant pathway for these specific lesions. molbiolcell.org However, other studies in bacterial systems clearly demonstrate the involvement and importance of TCR in responding to 4NQO damage, where its absence severely slows the return to vegetative growth after exposure. nih.gov
While Nucleotide and Base Excision Repair pathways directly remove DNA lesions, other repair systems like Homologous Recombination (HR) are critical for dealing with the consequences of this damage, particularly during DNA replication. nih.gov Along with NER, HR is a major determinant of cellular resistance to 4NQO. nih.govnih.gov
The primary role of HR in this context is the repair of DNA double-strand breaks (DSBs). DSBs can arise when a replication fork collapses after encountering a single-strand break—a potential intermediate of the NER or BER process. nih.gov HR uses a homologous DNA sequence, typically the sister chromatid, as a template to accurately repair the break, thereby restoring the original DNA sequence and ensuring genomic stability. frontiersin.org
Transcription-Coupled Repair (TCR) Modalities
Interaction with DNA Replication and Transcription Machinery
The presence of this compound adducts in the DNA template poses a significant obstacle to the progression of both DNA and RNA polymerases. nih.gov The N2-guanine adduct, in particular, is a potent blocker of DNA replication. nih.govnih.gov The cellular response to these stalled polymerases involves complex damage tolerance mechanisms that allow for the completion of replication, albeit sometimes at the cost of introducing mutations.
When a high-fidelity replicative DNA polymerase encounters a this compound adduct, it frequently stalls, halting DNA replication. nih.gov To overcome this blockade and prevent replication fork collapse, cells activate DNA damage tolerance pathways, most notably Translesion Synthesis (TLS). researchgate.netmdpi.com TLS involves switching from a replicative polymerase to a specialized, low-fidelity TLS polymerase that can synthesize DNA directly across the damaged template. mdpi.comconicet.gov.ar
These TLS polymerases have more spacious and flexible active sites, allowing them to accommodate the distorted structure of the adducted base. mdpi.com
In E. coli, DNA polymerase IV (Pol IV) is a key TLS polymerase that contributes to resistance against 4NQO by efficiently bypassing its N2-dG adducts. nih.govresearchgate.net
In eukaryotes, a group of Y-family polymerases (including Pol η, Pol ι, and Pol κ) and the B-family polymerase Pol ζ are involved in bypassing various lesions. nih.govmdpi.com For example, Pol η is known to bypass 8-oxoG lesions, which can be formed by this compound-induced oxidative stress. mdpi.com
While essential for cell survival in the face of DNA damage, TLS is an inherently mutagenic process. The relaxed fidelity of TLS polymerases means they are more likely to insert an incorrect nucleotide opposite the lesion, leading to mutations in subsequent rounds of replication. researchgate.netresearchgate.net The choice of which TLS polymerase is recruited and its accuracy of insertion depend on the specific type of adduct and its position within the DNA helix. mdpi.comresearchgate.net
Table 3: Major DNA Adducts of this compound and Their Replicative Consequences
| Adduct Type | Location on Base | Position in DNA Helix | Effect on Replication | Primary Repair Pathway | Bypass Mechanism |
| N2-dG Adduct | N2 of Guanine | Minor Groove | Potent block to replicative polymerases. nih.gov | NER | Translesion Synthesis (e.g., by Pol IV) nih.gov |
| C8-dG Adduct | C8 of Guanine | Major Groove | Less of a block to polymerases compared to N2-dG. nih.gov | NER | Translesion Synthesis |
| N6-dA Adduct | N6 of Adenine | Major Groove | Less of a block to polymerases compared to N2-dG. nih.gov | NER | Translesion Synthesis |
| 8-hydroxyguanine | C8 of Guanine | - | Can cause mispairing with adenine. scielo.br | BER | Translesion Synthesis (e.g., by Pol η) mdpi.com |
Inhibition of RNA Synthesis and Transcriptional Elongation
The damage inflicted upon DNA by compounds like this compound can have significant consequences for transcription, the process of synthesizing RNA from a DNA template. The presence of bulky adducts on the DNA can act as a physical barrier to RNA polymerase, the enzyme responsible for transcription. scbt.com This can lead to the stalling or premature termination of the RNA polymerase, thereby inhibiting RNA synthesis. biorxiv.org
Inhibitors of RNA polymerase can disrupt transcription by various mechanisms, such as intercalating into the DNA template or by directly binding to the polymerase enzyme and altering its conformation and catalytic function. scbt.com While the direct interaction of this compound with RNA polymerase has not been extensively detailed, the DNA adducts it forms are known to impede the progression of polymerases along the DNA strand. This obstruction can lead to a reduction in the rate of transcriptional elongation. biorxiv.org
The process of transcription is highly regulated and can be divided into initiation, promoter-proximal pausing, elongation, and termination. embopress.org A decrease in the rate of elongation can make the RNA polymerase more susceptible to premature termination. biorxiv.org This is particularly relevant for the synthesis of non-coding RNAs, which are often subject to rapid termination. biorxiv.org Therefore, the DNA damage caused by this compound can indirectly lead to the inhibition of RNA synthesis by creating obstacles that disrupt the processivity of RNA polymerase during the elongation phase.
Modulation of DNA Topoisomerase Activity
Formation of Topoisomerase I-DNA Cleavage Complexes
While 4-nitroquinoline-1-oxide (4-NQO), the precursor to this compound, does not directly inhibit topoisomerase I in cell-free systems, it is a potent inducer of topoisomerase I-DNA cleavage complexes (Top1cc) within cells. aacrjournals.orgnih.govresearchgate.net These complexes are transient intermediates in the normal catalytic cycle of topoisomerase I, where the enzyme nicks one strand of the DNA to relieve supercoiling. aacrjournals.org The stabilization of these complexes, preventing the religation of the DNA strand, transforms them into cytotoxic DNA lesions. aacrjournals.orgresearchgate.net
The formation of Top1cc induced by 4-NQO is time- and concentration-dependent and, notably, these complexes are irreversible, persisting even after the removal of the compound. nih.govresearchgate.net This is in contrast to the reversible Top1cc induced by inhibitors like camptothecin. nih.govresearchgate.net The induction of these stable Top1cc is considered a significant contributor to the cellular effects of 4-NQO. aacrjournals.orgnih.gov Evidence for this comes from studies showing that cells with reduced levels of topoisomerase I are more resistant to the cytotoxic effects of 4-NQO. nih.govresearchgate.net
Molecular Basis of Topoisomerase Trapping
The trapping of topoisomerase I by 4-NQO is not a result of the compound directly binding to the enzyme. aacrjournals.orgnih.govresearchgate.net Instead, it is proposed that the metabolic activation of 4-NQO to its ultimate carcinogenic form, this compound-1-oxide (Ac-4HAQO), and the subsequent formation of DNA adducts are responsible for trapping the topoisomerase I on the DNA. aacrjournals.orgnih.gov
The presence of these bulky adducts on the DNA strand is thought to interfere with the religation step of the topoisomerase I catalytic cycle. researchgate.net When topoisomerase I encounters a DNA strand with an adduct near its cleavage site, it can still perform the initial DNA cleavage. However, the adduct may then sterically hinder the enzyme from realigning the broken DNA strand for religation, effectively trapping the enzyme in a covalent complex with the DNA. researchgate.net This mechanism is supported by the observation that other forms of DNA damage, such as those induced by UV light, can also stimulate the formation of topoisomerase I-DNA cleavage complexes by blocking the rejoining step of the reaction. researchgate.netresearchgate.net
Different topoisomerase inhibitors can have distinct preferences for the DNA sequence at the cleavage site. nih.gov While the specific sequence preferences for topoisomerase I trapping by this compound-induced adducts have not been fully elucidated, the principle that DNA damage can convert topoisomerase I into a cellular poison is a key aspect of the compound's mechanism of action.
Experimental Methodologies and Analytical Approaches in Research
Methods for DNA Adduct Detection and Quantification
DNA adducts, which are segments of DNA covalently bound to a chemical, are considered biomarkers of exposure to carcinogenic substances. wikipedia.org The formation of these adducts is a critical event in chemical carcinogenesis, potentially leading to mutations if not repaired. chromatographyonline.com Various highly sensitive techniques are employed to detect and quantify DNA adducts formed by 4-acetoxyaminoquinoline.
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.govnih.gov This high sensitivity makes it particularly suitable for studying DNA damage from environmental exposures or low-dose experiments. nih.gov The general procedure involves four main steps:
Enzymatic digestion of the DNA sample into 3'-monophosphate nucleosides. nih.gov
Enrichment of the adducted nucleotides. nih.gov
Labeling of the adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. nih.govnih.gov
Separation and quantification of the radiolabeled adducts, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govberkeley.edu
This assay is effective for a wide range of chemical classes and complex mixtures. nih.gov However, it does not inherently provide structural information about the adducts and may underestimate adduct levels due to factors like incomplete DNA digestion or inefficient labeling. berkeley.edu In the context of aromatic compounds, the ³²P-postlabeling assay has been used to analyze DNA adducts formed by various carcinogens. niph.go.jpairitilibrary.com For instance, it has been used to detect aromatic DNA adducts in white blood cells. airitilibrary.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of complex mixtures. In the study of this compound, HPLC is instrumental in separating DNA adducts from unmodified nucleosides and from each other, allowing for their characterization and quantification. nih.gov
In a key study, DNA modified in vitro with 4-acetoxyamino[2-³H]quinoline 1-oxide was enzymatically hydrolyzed and then analyzed by HPLC. nih.gov This analysis was compared with the hydrolysate of DNA from rats exposed to 4-hydroxyamino[2-³H]quinoline 1-oxide, demonstrating that the adducts formed in vitro were representative of those formed in vivo. nih.gov Through this method, researchers were able to identify and enumerate three distinct nitroquinoline adducts on the modified DNA. nih.gov One was a previously known C8-guanyl adduct, and the other two were identified as a guanine (B1146940) and an adenine (B156593) adduct. nih.gov
The effectiveness of HPLC separation can be significantly influenced by the composition of the mobile phase. researchgate.net For instance, the choice of additives like formic acid or ammonium (B1175870) acetate (B1210297) can affect the separation of compounds and the formation of adducts with ions like sodium during mass spectrometry analysis. researchgate.net
Table 1: HPLC Analysis of this compound-Modified DNA Adducts
| Adduct Type | Identification Method | Finding | Reference |
|---|---|---|---|
| Guanine Adduct | Comparative HPLC analysis with modified polynucleotides | Identified as one of three major adducts. | nih.gov |
| Adenine Adduct | Comparative HPLC analysis with modified polynucleotides | Identified as one of three major adducts. | nih.gov |
| C8-Guanyl Adduct | Previously characterized and confirmed by HPLC | Confirmed as a major adduct. | nih.gov |
This table summarizes the findings from HPLC analysis of DNA adducts formed by this compound.
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification and structural elucidation of molecules. In the field of DNA adduct research, MS, often coupled with liquid chromatography (LC-MS), has become a primary method for characterizing adducts. wikipedia.org
The "DNA adductomics" approach, which aims to screen for a wide range of DNA adducts simultaneously, heavily relies on high-resolution mass spectrometry (HRMS). spectroscopyonline.comchemrxiv.org This method allows for the untargeted analysis of DNA modifications, providing insights into the complete picture of DNA damage. chemrxiv.org MS techniques, including tandem mass spectrometry (MS/MS), provide detailed structural information by fragmenting the parent ion and analyzing the resulting product ions. This is crucial for confirming the identity of known adducts against standards or for characterizing novel adducts. spectroscopyonline.com For example, MS has been used to identify adducts from the in vitro reaction of this compound 1-oxide with DNA. niph.go.jpumsystem.edu
Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize specific antibodies to detect and quantify DNA adducts. wikipedia.org These methods can be highly sensitive and specific. nih.gov
Antibodies have been developed that specifically recognize DNA modified by 4-hydroxyaminoquinoline 1-oxide (4HAQO), the metabolic precursor to the reactive ester. nih.govnih.gov These antibodies have been used in immunohistochemical studies to visualize the distribution of DNA adducts in various tissues of mice treated with 4HAQO. nih.govnih.gov The intensity of the immunostaining was found to correlate well with the levels of DNA adducts measured by other techniques, such as radiolabeling. nih.gov These studies demonstrated that adducts were present in the target organs for 4HAQO-induced tumorigenesis, such as the lung, skin, and pancreas. nih.gov The specificity of the antibody binding is confirmed through control experiments, including pre-incubation of the antibody with the carcinogen-modified DNA to block the signal. nih.govnih.gov
Mass Spectrometry (MS) Techniques for Adduct Identification and Structural Elucidation
Biophysical Techniques for Studying DNA Conformation Changes
The formation of bulky adducts, such as those derived from this compound, can cause significant distortions in the DNA double helix. Biophysical techniques are employed to study these conformational changes.
Circular Dichroism (CD) spectroscopy is a widely used biophysical technique for studying the secondary structure of macromolecules like DNA and proteins. nih.govbiorxiv.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral arrangement of molecules. biorxiv.org Different DNA conformations, such as B-DNA, A-DNA, and Z-DNA, have distinct CD spectra. univr.it
CD spectroscopy is particularly valuable for monitoring changes in DNA conformation upon the binding of a ligand or the formation of an adduct. nih.govbiorxiv.org For example, the interaction of this compound 1-oxide with Z-DNA has been noted to affect the reactivity at the B-Z junction, indicating a structural perturbation that can be monitored by techniques like CD spectroscopy. oup.com The characteristic CD spectrum of B-DNA, with a positive peak around 275-285 nm and a negative peak around 245-255 nm, can be altered upon adduct formation, providing evidence of a change in the DNA's helical structure. univr.itresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | Ac-4-HAQ |
| This compound 1-oxide | Ac-4-HAQO |
| 4-Hydroxyaminoquinoline 1-oxide | 4HAQO |
| 4-Nitroquinoline (B1605747) 1-oxide | 4-NQO |
| 4-Aminoquinoline (B48711) 1-oxide | - |
| Deoxyguanosine | dG |
| Deoxyadenosine | dA |
| [γ-³²P]Adenosine triphosphate | [γ-³²P]ATP |
Agarose (B213101) Gel Electrophoresis for DNA Unwinding and Supercoiling Studies
Agarose gel electrophoresis is a fundamental technique used to analyze the structural changes in DNA, such as unwinding and supercoiling, induced by chemical agents like this compound 1-oxide (Ac-4-HAQO). nih.govksu.edu.saprotocols.iosandiego.edu This method separates DNA molecules based on their size, shape, and charge. ksu.edu.sasandiego.edu When a compound like Ac-4-HAQO binds to DNA, it can alter the DNA's conformation, leading to changes in its electrophoretic mobility.
The interaction of Ac-4-HAQO with plasmid DNA has been shown to be dependent on the DNA's conformational state. researchgate.net Specifically, negatively supercoiled DNA is approximately twice as susceptible to modification by Ac-4-HAQO as relaxed, singly-nicked DNA. researchgate.netresearchgate.net This increased reactivity is attributed to the superhelical tension present in the DNA. mit.edu
The "band-shift" method using agarose gel electrophoresis has been employed to quantify the extent of DNA unwinding caused by Ac-4-HAQO adducts. nih.govresearchgate.net This technique allows for the measurement of changes in the superhelical density of plasmid topoisomers. researchgate.net Research has determined that the binding of Ac-4-HAQO to DNA induces a duplex unwinding. nih.gov The average unwinding angle per stable adduct has been calculated, revealing differences between negatively and positively supercoiled topoisomers. nih.govresearchgate.net For instance, an average unwinding angle of -15.1° ± 1.5° per stable adduct was observed for negatively supercoiled topoisomers, while for positively supercoiled topoisomers, the angle was -6.5° ± 1.4°. nih.gov
Studies have also investigated the influence of DNA secondary structure on the reactivity of Ac-4-HAQO. oup.comnih.gov It was found that Ac-4-HAQO does not react with guanine residues within a Z-DNA conformation. researchgate.netoup.comnih.gov However, a significant increase in reactivity, or "hyperreactivity," is observed at the junctions between B-DNA and Z-DNA. researchgate.netoup.comnih.gov This demonstrates that Ac-4-HAQO can be used as a probe to study the polymorphism of DNA at the nucleotide level. oup.comnih.gov
Table 1: Unwinding Angles of DNA Induced by this compound 1-oxide Adducts
| DNA Topoisomer | Average Unwinding Angle per Stable Adduct | Predominant Adduct |
| Negatively Supercoiled | -15.1° ± 1.5° nih.gov | dGuo-N2-AQO nih.gov |
| Positively Supercoiled | -6.5° ± 1.4° nih.gov | dGuo-C8-AQO nih.gov |
Thermal Denaturation Studies of Modified DNA
Thermal denaturation studies are employed to assess the stability of the DNA double helix after modification by chemical agents. wikipedia.orgnih.govpeliti.org The melting temperature (Tm) is a key parameter measured in these studies; it is the temperature at which 50% of the double-stranded DNA dissociates into single strands. wikipedia.org A decrease in the Tm indicates a destabilization of the DNA structure. nih.gov
When DNA is modified by this compound 1-oxide (Ac-4-HAQO), a notable thermal destabilization occurs. nih.gov Research has shown that when 1% of the bases in a DNA sample are modified by Ac-4-HAQO, its melting temperature decreases by 1.2°C. nih.gov This finding indicates that the formation of Ac-4-HAQO adducts weakens the forces that hold the two strands of the DNA helix together, making it more susceptible to denaturation by heat. nih.govrsc.org
The extent of this destabilization can be influenced by the specific type of adducts formed and their location within the DNA structure. nih.gov The formation of adducts disrupts the regular base pairing and stacking interactions that are crucial for maintaining the stability of the double helix. wikipedia.org
Table 2: Effect of this compound 1-oxide Modification on DNA Melting Temperature
| Percentage of Modified Bases | Decrease in Melting Temperature (Tm) | Reference |
| 1% | 1.2°C | nih.gov |
Cellular and Molecular Assays for DNA Damage and Repair
Comet Assay for DNA Strand Break Assessment
The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile technique for detecting DNA strand breaks in individual cells. nih.govmdpi.commdpi.com While direct studies specifically using the Comet assay to assess DNA strand breaks induced by this compound are not prevalent in the provided search results, the assay is widely used for related compounds like 4-nitroquinoline-1-oxide (4-NQO), for which this compound 1-oxide is a model ultimate carcinogen. nih.govnih.gov
The principle of the Comet assay involves embedding cells in an agarose matrix on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. mdpi.commdpi.com Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleus towards the anode, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage. mdpi.com
The assay can be modified to detect different types of DNA lesions. mdpi.commdpi.com For example, using lesion-specific repair endonucleases can allow for the detection of oxidized bases or other specific adducts. mdpi.com In the context of 4-NQO, the Comet assay has been used to study DNA re-ligation defects in cells with deficiencies in DNA repair pathways. nih.gov For instance, Bloom's syndrome cells were found to be particularly affected in their ability to re-ligate DNA after damage by 4-NQO, as measured by the Comet assay. nih.gov Given that Ac-4-HAQO is known to cause strand scissions as a result of unstable adducts, the Comet assay would be a suitable method for quantifying this type of DNA damage. researchgate.net
Unscheduled DNA Synthesis (UDS) Assays for Repair Activity
Unscheduled DNA Synthesis (UDS) assays are functional assays that measure the activity of nucleotide excision repair (NER) by quantifying the incorporation of labeled nucleotides into the DNA of non-replicating cells following DNA damage. nih.govnih.goveur.nlresearchgate.net This repair synthesis occurs outside of the normal S-phase of the cell cycle, hence the term "unscheduled." nih.gov
While direct studies on this compound using UDS assays are not detailed in the search results, the technique is highly relevant for assessing the repair of damage caused by this compound. The adducts formed by this compound 1-oxide are recognized and repaired by the NER pathway. The UDS assay can quantify the efficiency of this repair process. nih.gov
The assay typically involves exposing cells to a DNA damaging agent, followed by incubation with a radiolabeled nucleoside, such as tritiated thymidine (B127349) ([³H]-TdR). researchgate.neteur.nl The amount of radioactivity incorporated into the DNA is then measured, usually by autoradiography, which allows for the visualization and quantification of silver grains over the nuclei of repaired cells. nih.goveur.nl A higher number of grains indicates a greater level of repair synthesis. eur.nl
Studies on xeroderma pigmentosum (XP) cells, which have defects in NER, have utilized UDS assays to characterize their repair deficiencies. eur.nl For example, microinjection of a photoreactivating enzyme into XP cells, followed by photoreactivating light, was shown to reduce the residual UDS, indicating that the assay was measuring the repair of specific UV-induced dimers. eur.nl This highlights the specificity and utility of the UDS assay in studying NER activity, which would be applicable to investigating the repair of this compound-induced DNA damage.
Genetic Approaches for Mutational Spectrum Analysis
The study of the mutational spectrum of chemical compounds is fundamental to understanding their mechanisms of genotoxicity. For this compound, the ultimate carcinogenic metabolite of 4-nitroquinoline 1-oxide (4-NQO), various genetic approaches are employed to characterize the types and frequencies of mutations it induces. researchgate.netresearchgate.net These methods range from established reporter gene assays in microbial systems to high-throughput genomic sequencing, providing a comprehensive picture of its mutagenic potential.
Use of Reporter Gene Systems in Bacterial and Yeast Models (e.g., Ames Test)
Reporter gene systems are a cornerstone for assessing the mutagenic properties of chemical compounds. wikipedia.org These assays utilize engineered strains of bacteria or yeast that have a mutation in a specific gene, rendering them unable to produce an essential nutrient, such as an amino acid. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the organism to grow on a medium lacking that nutrient. evotec.comre-place.be
The most widely used bacterial reverse mutation assay is the Ames test, developed by Bruce Ames. re-place.benih.gov This test typically employs various strains of Salmonella typhimurium and Escherichia coli specifically designed to detect different types of mutations. nih.gov For instance, strains like TA100 are used to detect base-pair substitutions, while strains like TA98 identify frameshift mutations. evotec.com
To enhance their sensitivity, these bacterial strains incorporate several genetic modifications:
Histidine auxotrophy: They carry a mutation in the histidine (his) operon, making them unable to synthesize histidine. evotec.com
Increased permeability: A mutation (rfa) in the lipopolysaccharide layer of the cell wall makes the bacteria more permeable to large chemical molecules. evotec.com
Deficient DNA repair: A deletion in the DNA excision repair gene (uvrB) prevents the repair of DNA damage, making the cell more susceptible to mutations. evotec.comnih.gov
Enhanced error-prone repair: The inclusion of the pKM101 plasmid increases error-prone DNA repair, further boosting the mutation rate in the presence of a mutagen. evotec.comnih.gov
Since some chemicals, like 4-NQO, are not directly mutagenic and require metabolic activation to become reactive (forming this compound), the assay is often performed with and without a mammalian metabolic activation system. researchgate.netevotec.com This system is typically a rat liver homogenate fraction called S9, which contains enzymes that can metabolize pro-mutagens into their active forms. evotec.com 4-Nitroquinoline-N-oxide is frequently used as a positive control in Ames tests conducted without the S9 fraction. evotec.com
Yeast models, such as Saccharomyces cerevisiae, are also valuable for studying mutagenesis. nih.gov As eukaryotes, their cellular systems for DNA replication, repair, and recombination are more similar to those of humans. Studies have used yeast models to identify genes, such as RAD5 and MKT1, that influence sensitivity to DNA-damaging agents like 4-NQO, providing insights into the genetic basis of mutation rate variation. nih.gov
| Feature | Description | Relevance to this compound Research |
|---|---|---|
| Principle | Detects the ability of a chemical to induce reverse mutations in a bacterial reporter gene (e.g., histidine synthesis). evotec.comnih.gov | Used to demonstrate the mutagenic activity of 4-NQO, the parent compound of this compound. researchgate.netevotec.com |
| Test Organisms | Specifically designed strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli. nih.gov | These strains detect the types of mutations (frameshift, base-pair substitution) induced by the compound. evotec.com |
| Metabolic Activation | An external liver enzyme fraction (S9) is added to mimic mammalian metabolism and activate pro-mutagens. evotec.com | Essential for assessing compounds like 4-NQO, which is metabolically activated to the ultimate carcinogen, this compound. researchgate.netevotec.com |
| Endpoint | The number of revertant colonies that can grow on a histidine-deficient medium. re-place.be | A significant increase in revertant colonies compared to the control indicates a positive mutagenic response. |
Whole Genome Sequencing for Comprehensive Mutational Profiling
While reporter gene assays are effective screening tools, whole-genome sequencing (WGS) offers a far more detailed and unbiased view of the mutagenic effects of a compound. oup.comcdc.gov WGS determines the complete DNA sequence of an organism's genome, allowing for the identification of every mutation that has occurred after exposure to a mutagen. nih.govnih.gov This approach provides a comprehensive mutational profile, revealing the types of mutations (substitutions, insertions, deletions), their frequency, and their distribution across the entire genome. oup.com
Research using WGS to characterize the mutagenic spectrum of 4-NQO in the model fungus Aspergillus nidulans has yielded significant insights. oup.com By sequencing the genomes of numerous mutant strains, researchers have been able to:
Identify the full range of mutation types induced by the compound.
Determine the preference for specific base substitutions.
Analyze the influence of neighboring DNA sequences on mutation rates.
Assess whether mutations are randomly distributed or clustered in specific genomic regions. oup.com
| Mutation Characteristic | Finding | Implication |
|---|---|---|
| Primary Target | Induces substitutions in both guanine and adenine residues. | Confirms that 4-NQO acts by forming bulky adducts on purine (B94841) bases. |
| Base Preference | Shows a 19-fold preference for inducing substitutions at guanine over adenine. | Highlights the specific chemical interaction between the ultimate carcinogen and guanine in DNA. |
| Genomic Distribution | Mutations are distributed randomly throughout most of the genome. | Suggests that the mutagenic action is not heavily dependent on large-scale chromatin structure or specific genomic regions. |
| Flanking Sequence Influence | No sequence bias was observed in the residues flanking the mutated purine base. | Indicates that the local DNA sequence context has minimal influence on the likelihood of a 4-NQO-induced mutation at a given purine. |
Analysis of Specific Loci and Mutational Hotspots
Mutational hotspots are specific sites or short sequences within the genome that are mutated at a significantly higher frequency than other regions upon exposure to a particular mutagen. nih.govbiorxiv.org The analysis of these hotspots provides crucial information about the sequence-specific mechanisms of mutagenesis. This compound and its parent compound are known to induce mutations that cluster at specific sequences. nih.gov
Studies have identified two main classes of mutational hotspots for adducts formed by compounds like this compound, which primarily bind to the C8 position of guanine residues:
-1 Frameshift Mutations in Runs of Guanines: These mutations often occur within sequences containing repeated guanine bases (e.g., GGG). nih.gov
-2 Frameshift Mutations in Alternating GC Sequences: A particularly well-characterized hotspot is the NarI restriction site, which contains the sequence GGCGCC. nih.gov The binding of the carcinogen to a guanine in this alternating GC stretch can lead to a deletion of two base pairs (a -2 frameshift). nih.gov
Specialized genetic assays have been developed to specifically detect these types of mutations. For example, a plasmid-based assay can be designed where the target sequence, such as the NarI site, is placed within a reporter gene. A mutation at this hotspot can be easily detected by a change in the reporter's function or by restriction enzyme analysis showing the loss of the NarI site. nih.gov The potency of different chemicals in inducing these specific frameshift mutations can vary, reflecting differences in how their DNA adducts distort the DNA helix. nih.gov
| Hotspot Class | Sequence Context | Resulting Mutation Type | Example Sequence |
|---|---|---|---|
| Class 1 | Runs of guanine bases | -1 Frameshift | -GGG- |
| Class 2 | Short, alternating GC sequences | -2 Frameshift | GGCGCC (NarI site) |
Advanced Research Perspectives and Unexplored Areas
Development of Advanced Computational Models for Predicting Chemical-DNA Interactions
The interaction between chemical agents and DNA is a cornerstone of chemical carcinogenesis. For 4-acetoxyaminoquinoline, whose ultimate carcinogenic form, this compound-1-oxide (Ac-4-HAQO), covalently binds to DNA, predictive computational models are essential for understanding its mutagenic potential at a granular level. aacrjournals.orgsemanticscholar.org Future research is moving beyond simple docking studies to more sophisticated, multi-scale models that can predict not only if a compound binds but also where, how, and with what consequence.
Advanced computational approaches are being developed to tackle the complexity of protein-DNA recognition, and these principles are being extended to chemical-DNA interactions. nih.gov These methods integrate various data types to predict binding sites and understand recognition mechanisms. nih.gov Research has shown that the reactivity of Ac-4-HAQO is significantly influenced by the local DNA structure, such as supercoiling and the presence of non-B-form DNA like Z-DNA. researchgate.netoup.com The ultimate carcinogen shows a preference for naturally supercoiled DNA over relaxed DNA and exhibits hyperreactivity at B-Z junctions, while not reacting with guanine (B1146940) residues within a Z-DNA conformation. researchgate.netoup.com This highlights the necessity for computational models to account for the dynamic and polymorphic nature of the DNA double helix.
Future models will likely combine physics-based approaches with machine learning to achieve higher accuracy and interpretability. chemrxiv.org This hybrid strategy can provide a more nuanced understanding of binding affinities and specificities. chemrxiv.org
Table 1: Computational Approaches for Modeling Chemical-DNA Interactions
| Modeling Technique | Description | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, allowing for the study of conformational changes and interaction dynamics. | To model how Ac-4-HAQO approaches the DNA helix and how the DNA structure (e.g., bending, unwinding) accommodates the adduct. chemrxiv.orgcompchem.nl |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the reactive part of the system (the chemical and the DNA bases) is treated with high-accuracy quantum mechanics, and the rest of the system (solvent, protein) is treated with classical molecular mechanics. | To accurately model the covalent bond formation between Ac-4-HAQO and purine (B94841) bases, predicting the most likely adduct structures. |
| Machine Learning (ML) & Deep Learning | Algorithms trained on large datasets of known chemical-DNA interactions to predict binding sites, affinity, and potential mutagenicity for new compounds. | To develop predictive models that can screen for genomic hotspots susceptible to this compound-induced adduct formation based on sequence and structural features. chemrxiv.orgoup.com |
| Physics-Informed Neural Networks (PINNs) | A type of neural network that incorporates known physical laws (e.g., from thermodynamics or quantum mechanics) into the learning process to improve prediction accuracy and ensure physical realism. | To create highly accurate and interpretable models of Ac-4-HAQO-DNA binding that respect the underlying principles of molecular interactions. chemrxiv.org |
Investigation of this compound Interactions with Other Biomacromolecules (e.g., RNA, Proteins)
In vivo, this compound requires enzymatic activation to its ultimate carcinogenic form, Ac-4-HAQO, which directly implies interaction with metabolic proteins. nih.gov Furthermore, the DNA adducts formed by Ac-4-HAQO are recognized and processed by a host of DNA repair proteins. Studies have shown that Ac-4-HAQO can block the action of enzymes like T4 DNA polymerase, indicating direct interference with protein function. nih.gov Research has also begun to identify specific human damage response proteins that are targeted following exposure to Ac-4-HAQO. semanticscholar.org
Emerging evidence suggests that carcinogenic compounds can also damage RNA, affecting its structure and function. umass.edu Given that RNA-binding proteins (RBPs) are critical for regulating every stage of an mRNA's life, from processing to translation and decay, damage to RNA or sequestration of RBPs by the compound could have profound cellular consequences. nih.gov Investigating whether this compound or its metabolites bind to specific RNA molecules or interfere with protein-RNA interactions is a critical next step. nih.gov
Table 2: Potential Biomacromolecular Interactions of this compound and its Metabolites
| Interacting Biomolecule | Potential Consequence of Interaction | Research Focus |
|---|---|---|
| Metabolic Enzymes (e.g., Cytochrome P450) | Activation of the pro-carcinogen to the ultimate carcinogen (Ac-4-HAQO). nih.gov | Identifying the specific enzymes responsible for metabolic activation and their polymorphisms. |
| DNA Repair Proteins (e.g., Polymerases, Exonucleases) | Inhibition of repair processes, leading to the persistence of DNA adducts. nih.gov | Characterizing the inhibition kinetics and structural basis of interaction with key repair proteins. |
| Damage Response Signaling Proteins | Alteration of cellular signaling pathways that coordinate DNA repair, cell cycle arrest, or apoptosis. semanticscholar.org | Identifying novel protein targets and understanding how these interactions disrupt cellular homeostasis. |
| Ribosomal RNA (rRNA) | Disruption of ribosome biogenesis and function, leading to impaired protein synthesis. | Mapping adduct formation on rRNA and assessing the functional impact on translation. |
| Messenger RNA (mRNA) | Alteration of mRNA stability, processing, or translation, leading to aberrant protein expression. | Using RNA sequencing methods to identify specific transcripts targeted by this compound. |
| RNA-Binding Proteins (RBPs) | Sequestration of RBPs, preventing them from binding their native RNA targets and disrupting post-transcriptional gene regulation. nih.gov | Developing assays to screen for interactions between the compound and the cellular RBP repertoire. |
Application of Single-Molecule Techniques for Studying DNA-Adduct Dynamics
Ensemble-based biochemical assays provide valuable data on DNA damage and repair but average the behavior of billions of molecules, masking the intricate, dynamic, and often stochastic events that occur at the level of a single DNA lesion. Single-molecule techniques offer a powerful lens to overcome these limitations, enabling the real-time visualization and manipulation of individual DNA molecules and repair proteins. nih.gov The application of these methods to study the adducts formed by this compound's metabolite, Ac-4-HAQO, promises to reveal unprecedented mechanistic insights. frontiersin.organnualreviews.org
Single-molecule approaches can directly visualize how repair proteins search for and recognize specific lesions. frontiersin.orgnih.gov Techniques such as DNA tightrope assays, where long DNA molecules are suspended between beads, allow researchers to watch fluorescently labeled repair proteins diffuse along the DNA, pause, and engage with damage sites. nih.gov This could be used to study how repair complexes are recruited to Ac-4-HAQO adducts and how the dynamics of this process are affected by chromatin structure. nih.gov
Table 3: Single-Molecule Techniques for Investigating DNA Adducts
| Technique | Principle | Application to this compound Adducts |
|---|---|---|
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that uses a sharp tip to "feel" the surface of a molecule. | To visualize the precise location and structure of individual Ac-4-HAQO adducts on a DNA strand and measure the resulting distortions (e.g., bending, kinking) of the DNA helix. nih.gov |
| DNA Tightrope Assay / DNA Curtains | Long strands of DNA containing site-specific adducts are stretched and immobilized on a surface, allowing for visualization of fluorescently labeled proteins interacting with the DNA. nih.govfrontiersin.org | To observe in real-time the recruitment, binding, and dissociation of individual DNA repair proteins at the site of an Ac-4-HAQO adduct. |
| Single-Molecule FRET (smFRET) | Measures the distance between two fluorescent dyes (a donor and an acceptor) to monitor conformational changes in macromolecules or interactions between them. ethz.ch | To measure the conformational changes within a DNA repair protein as it binds to an Ac-4-HAQO adduct or to monitor the step-by-step assembly of a multi-protein repair complex at the damage site. |
| Optical Trapping ("Optical Tweezers") | Uses a highly focused laser beam to hold and manipulate microscopic objects, such as a bead attached to a DNA molecule, allowing for the application and measurement of piconewton-scale forces. cornell.edu | To measure the force required for a DNA polymerase to stall or bypass an Ac-4-HAQO adduct, providing quantitative data on translesion synthesis. |
| Repair Assisted Damage Detection (RADD) | Employs specific repair enzymes to excise damaged bases, followed by the incorporation of fluorescently labeled nucleotides to visualize and quantify DNA lesions on single molecules. nih.gov | To precisely map and quantify the distribution of Ac-4-HAQO adducts along single, long DNA molecules, potentially revealing sequence or structural hotspots for damage. |
Integration of Multi-Omics Data for Systems-Level Understanding of Cellular Responses
Exposure to a genotoxic agent like this compound triggers a complex cascade of cellular events that ripple through multiple layers of biological organization. A systems-level understanding, which connects the initial molecular damage to the ultimate phenotypic outcome, requires the integration of multiple "omics" datasets. researchgate.netnih.gov This approach moves beyond studying single pathways in isolation to building a holistic model of the cell's response to chemical stress. elixir-europe.orgnih.gov
By combining genomics, transcriptomics (gene expression), proteomics (protein expression and modification), and metabolomics (metabolite profiles) from cells or tissues exposed to this compound, researchers can construct a comprehensive picture of the damage response. nih.gov For example, transcriptomics can reveal which gene networks (e.g., DNA repair, apoptosis, cell cycle control) are activated, while proteomics can confirm whether these changes in mRNA translate to functional proteins and identify post-translational modifications that regulate their activity. nih.gov Metabolomics can then uncover shifts in cellular metabolism deployed to fuel the repair response or resulting from mitochondrial damage.
Computational frameworks are being developed to integrate these diverse and high-dimensional datasets. nih.govarxiv.org Methods like Multi-Omics Factor Analysis (MOFA) can identify the principal sources of variation across different omics layers, revealing the key molecular signatures of the cellular response. arxiv.org Such an integrated approach can help identify novel biomarkers of exposure and effect, pinpoint critical nodes in the response network that could be targeted for intervention, and ultimately improve the prediction of adverse outcomes. researchgate.net
Table 4: Multi-Omics Integration for a Systems View of this compound Toxicity
| Omics Layer | Information Provided | Integrated Insight |
|---|---|---|
| Genomics | Identifies mutational signatures and genomic regions susceptible to adduct formation. | Links specific types of DNA adducts to the resulting mutational patterns observed in cancer. |
| Transcriptomics (RNA-Seq) | Quantifies changes in gene expression in response to damage, identifying upregulated repair pathways and downregulated growth pathways. | Correlates gene expression changes with the presence of specific adducts in promoter or enhancer regions. |
| Proteomics (Mass Spectrometry) | Measures changes in protein abundance and post-translational modifications (e.g., phosphorylation, ubiquitination) that signal damage and coordinate the repair process. | Connects transcriptional changes to the actual protein effectors and reveals regulatory events not visible at the RNA level. nih.gov |
| Metabolomics (Mass Spec, NMR) | Profiles changes in small-molecule metabolites, indicating shifts in cellular energy production, oxidative stress levels, and biosynthetic pathways. | Provides a functional readout of the cellular state, linking upstream genomic and proteomic changes to metabolic reprogramming or dysfunction. |
Future Methodological Advancements in Characterizing DNA Modifications
The ability to accurately detect, identify, and map DNA modifications is fundamental to understanding the molecular mechanisms of genotoxic compounds like this compound. While classic methods have been invaluable, the future lies in technologies that offer greater sensitivity, higher throughput, and single-base resolution across the entire genome. annualreviews.org
Mass spectrometry (MS)-based techniques have become the gold standard for the sensitive and specific quantification of DNA adducts. nih.gov The field of "DNA adductomics" aims to comprehensively screen for all adducts in a sample using high-resolution MS, which can help identify not only the expected adducts from a compound like Ac-4-HAQO but also unexpected modifications arising from secondary oxidative stress. frontiersin.orgresearchgate.net
Next-generation sequencing (NGS) technologies are being adapted to map DNA damage genome-wide. nih.govmdpi.com While methods like bisulfite sequencing are established for epigenetic marks, new approaches are being developed to pinpoint the locations of bulky adducts. This would allow researchers to correlate adduct formation with specific genomic features, such as transcriptional activity, chromatin accessibility, and replication timing.
Perhaps the most revolutionary future development is the use of single-molecule sequencing, particularly nanopore technology. mdpi.comresearchgate.net This technology works by threading a single strand of DNA through a protein nanopore and measuring the changes in electrical current as each base passes through. mdpi.com A modified base, such as a DNA adduct, creates a distinct disruption in the current signal, allowing for its direct detection and identification without the need for amplification or enzymatic labeling. researchgate.net This could one day enable the creation of complete, base-resolution maps of all DNA modifications, including those induced by this compound, in a single experiment.
Table 5: Evolution of Methodologies for DNA Modification Analysis
| Methodology | Principle | Advantages | Limitations |
|---|---|---|---|
| 32P-Postlabeling | Enzymatic digestion of DNA, labeling of adducts with 32P, and separation by chromatography. | High sensitivity for unknown adducts. | Lacks structural identification; use of radioactivity. |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry for identification and quantification. nih.govnebiolab.com | High specificity and sensitivity; provides structural information; the basis for "adductomics". frontiersin.org | Typically requires hydrolysis of DNA, losing positional information. |
| NGS-Based Mapping | Sequencing-based methods that identify damage-induced polymerase stalling or use adduct-specific antibodies (immuno-precipitation) to enrich for damaged DNA fragments. | Provides genome-wide location information. | Often indirect; may have biases; lower resolution than single-molecule methods. |
| Single-Molecule Sequencing (e.g., Nanopore) | Direct sequencing of native DNA strands, detecting adducts as disruptions in the signal as the DNA passes through a nanopore. mdpi.comresearchgate.net | Provides sequence and location simultaneously; no amplification bias; potential for real-time analysis. | Still an emerging technology for adduct detection; requires advanced bioinformatics. |
Conclusion of Research Findings and Academic Significance
Synthesis of Key Mechanistic Insights Derived from 4-Acetoxyaminoquinoline Studies
This compound (Ac-4-HAQ) is recognized as a hydrolysis product of 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline (B231120) (diAc-4-HAQO). nih.gov The formation of Ac-4-HAQ involves a reduction mechanism characterized by the cleavage of the N1-O bond. nih.gov While Ac-4-HAQ itself was not found to bind covalently to DNA in rats, it is proposed to be a precursor to a more reactive species. nih.gov The carcinogenic effects observed in some studies are thought to occur through a pathway where Ac-4-HAQ is reactivated by an enzymatic system to its N-oxide derivative, this compound-1-oxide (Ac-4-HAQO). nih.gov Ac-4-HAQO is considered an ultimate carcinogen model of 4-nitroquinoline-1-oxide (4-NQO). nih.govaacrjournals.org
Ac-4-HAQO, the metabolically activated form, is a highly reactive electrophile that readily interacts with DNA. nih.govaacrjournals.orgfrontiersin.orgfrontiersin.org It is 2- to 3-fold more reactive than diAc-4-HAQO. nih.govoup.com This reactivity leads to the formation of covalent adducts with DNA bases, primarily with purines. aacrjournals.orgnih.govaacrjournals.orgfrontiersin.orgfrontiersin.org The interaction is not random; DNA secondary and tertiary structures significantly influence the reactivity of Ac-4-HAQO. For instance, it is more reactive with supercoiled DNA than with relaxed DNA. researchgate.netresearchgate.netresearchgate.net This suggests that the conformational state of DNA plays a crucial role in its susceptibility to damage by this carcinogen. Furthermore, Ac-4-HAQO shows a preference for certain DNA structures, hyperreacting at B-Z junctions while not reacting with guanine (B1146940) residues in the Z-DNA conformation. researchgate.netoup.com This indicates that Ac-4-HAQO can act as a probe for DNA polymorphism at the nucleotide level. researchgate.netoup.com
The reaction of Ac-4-HAQO with DNA results in several types of damage, including the formation of stable adducts, apurinic/apyrimidinic (AP) sites, and single-strand breaks (SSBs). researchgate.netresearchgate.netresearchgate.netnih.gov For every 60 adducts formed, approximately one single-strand break is produced. nih.gov The formation of these SSBs does not appear to be sequence-specific or mediated by a free radical reaction. nih.gov The modification of DNA by Ac-4-HAQO also leads to thermal destabilization of the DNA helix; a 1% modification of bases can decrease the melting temperature by 1.2°C. nih.govoup.com
Contributions to Fundamental Understanding of Chemical-DNA Reactivity
Research on this compound 1-oxide has been instrumental in elucidating the specifics of how chemical carcinogens interact with DNA. The identification and characterization of the DNA adducts formed by Ac-4-HAQO have been a primary focus.
Upon reaction with DNA, Ac-4-HAQO forms several distinct adducts with purine (B94841) bases. nih.govaacrjournals.org The main adducts identified are:
N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide (dG-C8-AQO) aacrjournals.orgnih.govoup.comaacrjournals.org
3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide (dG-N2-AQO) aacrjournals.org
3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide (dA-N6-AQO) aacrjournals.org
The relative proportions of these adducts can vary depending on the reaction conditions and the structure of the DNA. For instance, in reactions with double-stranded DNA, the ratio of dG-N2, dG-C8, and dA-N6 adducts is approximately 5:3:2. researchgate.net In contrast, with single-stranded DNA, this ratio shifts to 1:7:2, indicating a preference for the formation of the C8-guanine adduct. researchgate.net The amount of the dG-C8-AQO adduct is also found to be about 3.5 times greater in denatured DNA compared to native DNA. nih.govoup.com
The structural conformation of DNA also influences the types of adducts formed. In negatively supercoiled DNA, the proportion of dG-N2-AQO, dG-C8-AQO, and dA-N6-AQO adducts is approximately 8:1.5:0.5, while in positively supercoiled DNA, the ratio is 5:2.5:1. exlibrisgroup.com This difference in adduct distribution is associated with varying degrees of DNA helix unwinding. The dG-N2-AQO adduct is suggested to be the most distorting lesion, causing the largest unwinding angle. exlibrisgroup.com
The table below summarizes the major DNA adducts formed by the reaction of this compound 1-oxide with DNA.
| Adduct Name | Abbreviation | Site of Adduction |
| N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide | dG-C8-AQO | C8 of Guanine |
| 3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide | dG-N2-AQO | N2 of Guanine |
| 3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide | dA-N6-AQO | N6 of Adenine (B156593) |
These findings have significantly advanced our understanding of how chemical modifications at specific sites on DNA bases can alter the structure and stability of the double helix. The isolation of these same adducts from in vivo studies with the parent carcinogen, 4-hydroxyaminoquinoline 1-oxide, validates the use of Ac-4-HAQO as a model for the ultimate carcinogenic form. aacrjournals.org
Identification of Open Questions and Future Research Directions in the Field
Despite the extensive research on this compound and its derivatives, several questions remain, paving the way for future investigations.
A primary area for future research is the detailed structural analysis of the DNA adducts within the context of the double helix. While the chemical structures of the primary adducts are known, high-resolution structural studies, such as those using X-ray crystallography or advanced NMR spectroscopy, could provide a more precise picture of how these adducts distort the DNA structure. This would offer deeper insights into the mechanisms of mutagenesis and the recognition of these lesions by DNA repair enzymes.
The influence of chromatin structure on the reactivity of Ac-4-HAQO is another important area to explore. Most studies have been conducted on purified DNA or plasmids. Investigating how the packaging of DNA into chromatin within a cellular context affects the accessibility of different DNA regions and the formation of specific adducts would provide a more biologically relevant understanding of its carcinogenic mechanism.
Further research is also needed to fully elucidate the cellular responses to Ac-4-HAQO-induced DNA damage. This includes a more comprehensive understanding of which DNA repair pathways are primarily responsible for removing these adducts and how the efficiency of these pathways influences cellular outcomes such as cell cycle arrest, apoptosis, or mutagenesis. For example, the N2-guanine adduct has been shown to be a blocking lesion for the 3'-5' exonuclease activity of T4 DNA polymerase, suggesting it may be particularly challenging for the cellular repair machinery. researchgate.net Investigating the interplay between different repair pathways in processing the spectrum of lesions induced by Ac-4-HAQO is crucial.
Finally, exploring the potential for this compound and its derivatives to serve as tools in other areas of biomedical research is a promising avenue. Given its ability to probe DNA structure, Ac-4-HAQO could be utilized in studies of DNA topology and the dynamics of DNA-protein interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 4-Acetoxyaminoquinoline, and how can purity be optimized?
- Methodological Answer : The synthesis of this compound derivatives typically involves functionalizing the quinoline core via acetylation of hydroxylamine intermediates. For example, 4-hydroxyaminoquinoline can be acetylated using acetic anhydride under controlled pH conditions. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and analytical validation via HPLC (≥95% purity threshold). Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the acetyloxyamino group’s position and integrity. Key peaks include the acetyl methyl group (~2.1 ppm in H NMR) and carbonyl carbon (~170 ppm in C NMR).
- Mass Spectrometry : HRMS (ESI or EI mode) ensures accurate molecular weight confirmation.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. How should researchers design preliminary toxicity assays for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin assays) in mammalian cell lines (e.g., HEK293 or HepG2). Use a dose-response curve (0.1–100 µM) and include positive controls (e.g., cisplatin). For genotoxicity, employ comet assays to detect DNA strand breaks. Validate findings with replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc Tukey test) .
Advanced Research Questions
Q. How can researchers resolve contradictions in DNA adduct formation data between in vivo and in vitro studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic activation differences. In vitro systems may lack hepatic enzymes (e.g., CYP450) required to metabolize precursors like 4-nitroquinoline 1-oxide. To address this:
- Use S9 liver homogenates or co-culture with hepatocytes in vitro.
- Compare adduct profiles via P-postlabeling or LC-MS/MS.
- Replicate in vivo conditions (e.g., rodent models) with controlled dosing and tissue-specific DNA extraction .
Q. What experimental strategies are recommended to elucidate the carcinogenic mechanism of this compound derivatives?
- Methodological Answer :
- DNA Binding Studies : Use UV-vis spectroscopy or circular dichroism to monitor interactions with DNA duplexes.
- Adduct Characterization : Employ mass spectrometry to identify N2-guanyl or N6-adenyl adducts, as seen in analogues like 4-nitroquinoline 1-oxide .
- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- In Silico Modeling : Molecular docking (AutoDock) predicts binding affinity to DNA or repair enzymes like OGG1 .
Q. How should researchers design a study to assess the environmental stability and degradation products of this compound?
- Methodological Answer :
- Stability Assays : Expose the compound to UV light, varying pH (2–12), and temperatures (4–50°C). Monitor degradation via HPLC at timed intervals.
- Degradation Product Identification : Use LC-HRMS and compare fragmentation patterns with databases (e.g., mzCloud).
- Ecotoxicology : Test degradation products on model organisms (e.g., Daphnia magna) using OECD guidelines .
Methodological Best Practices
- Data Reproducibility : Document all synthetic steps, instrument parameters (e.g., NMR pulse sequences), and statistical methods in an electronic lab notebook (ELN) compliant with FAIR principles .
- Conflict Resolution : Use Bland-Altman plots or Deming regression to analyze inter-lab data variability.
- Ethical Compliance : Adhere to institutional biosafety protocols for carcinogen handling (e.g., BSL-2 containment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
